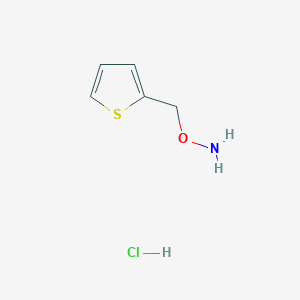
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of O-substituted hydroxylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of O-alkylation and subsequent purification steps are likely to be employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other related compounds.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly O-arylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium and other transition metal catalysts are often used in O-arylation reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted hydroxylamines .
Scientific Research Applications
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The compound can form oximes through nucleophilic addition to carbonyl compounds, followed by dehydration . The molecular targets and pathways involved in these reactions include the formation of tetrahedral intermediates and subsequent rearrangements .
Comparison with Similar Compounds
Similar Compounds
O-methylhydroxylamine: A similar compound with a methyl group instead of a thiophen-2-ylmethyl group.
N-hydroxyphthalimide: Another hydroxylamine derivative with different substituents.
Hydroxylamine-O-sulfonic acid: A related compound with a sulfonic acid group.
Uniqueness
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride is unique due to its specific thiophen-2-ylmethyl substituent, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
39684-29-2 |
|---|---|
Molecular Formula |
C5H8ClNOS |
Molecular Weight |
165.64 g/mol |
IUPAC Name |
O-(thiophen-2-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H7NOS.ClH/c6-7-4-5-2-1-3-8-5;/h1-3H,4,6H2;1H |
InChI Key |
HHQRMKABZGABRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


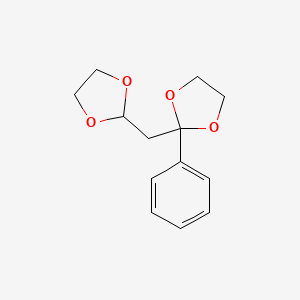
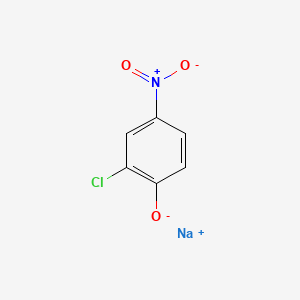
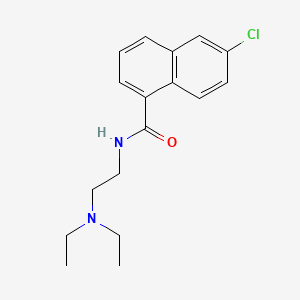
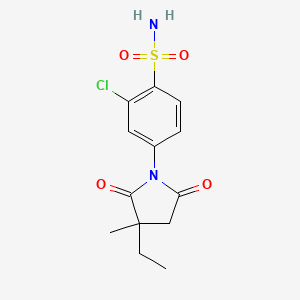

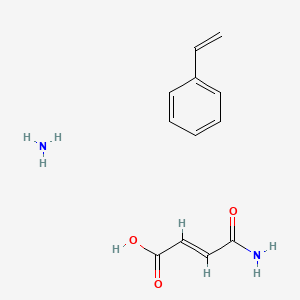
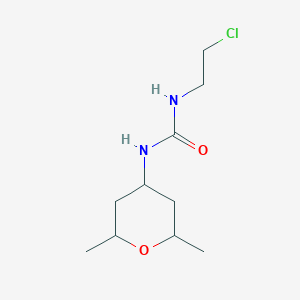


![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
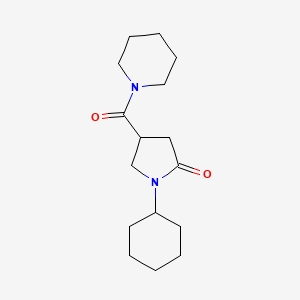
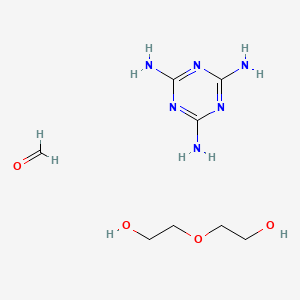
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

